molecular formula C19H20FN3O3S B7547957 3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one

Cat. No. B7547957
M. Wt: 389.4 g/mol
InChI Key: JPOLYQIKLHYZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one, also known as FMPD, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one is not fully understood. However, it has been suggested that 3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one targets the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. 3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one also inhibits the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network. It also inhibits the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. 3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one has been found to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one in lab experiments include its potent antitumor and anti-inflammatory activity, as well as its well-tolerated nature. However, one limitation of using 3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research and development of 3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases in human clinical trials. Another direction is to explore its mechanism of action in more detail to gain a better understanding of how it exerts its antitumor and anti-inflammatory effects. Additionally, further research could be conducted to improve its solubility and bioavailability, making it more suitable for use in drug development.

Synthesis Methods

The synthesis of 3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine in the presence of a base, followed by the reaction with 2-aminobenzimidazole. The final product is obtained through purification and recrystallization.

Scientific Research Applications

3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one has shown promising results in various scientific research studies. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-13-12-14(20)6-7-18(13)27(25,26)22-10-8-15(9-11-22)23-17-5-3-2-4-16(17)21-19(23)24/h2-7,12,15H,8-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOLYQIKLHYZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one

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